[(5-Methoxy-2,4-dimethylphenyl)sulfonyl](oxolan-2-ylmethyl)amine
Description
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine is a sulfonamide derivative featuring a 5-methoxy-2,4-dimethylphenyl group attached to a sulfonyl moiety and an oxolan-2-ylmethyl (tetrahydrofuran-2-ylmethyl) amine. This compound belongs to a class of sulfonamides, which are widely studied for their pharmacological and chemical utility, including applications as enzyme inhibitors, antibacterial agents, and intermediates in organic synthesis. The methoxy and methyl substituents on the aromatic ring likely influence its electronic and steric properties, while the oxolan-2-ylmethyl group contributes to its conformational flexibility and solubility characteristics.
Properties
IUPAC Name |
5-methoxy-2,4-dimethyl-N-(oxolan-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-10-7-11(2)14(8-13(10)18-3)20(16,17)15-9-12-5-4-6-19-12/h7-8,12,15H,4-6,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPOXRFQOROERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2CCCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2,4-dimethylphenyl)sulfonylamine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxy-2,4-dimethylphenol and oxirane.
Formation of Sulfonyl Chloride: The phenol is first converted to its corresponding sulfonyl chloride using chlorosulfonic acid under controlled conditions.
Nucleophilic Substitution: The sulfonyl chloride is then reacted with oxolan-2-ylmethylamine in the presence of a base such as triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2,4-dimethylphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common.
Substitution: Bases like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 5-methoxy-2,4-dimethylbenzoic acid, while reduction of the sulfonyl group can produce the corresponding sulfide.
Scientific Research Applications
Chemistry
In organic synthesis, (5-Methoxy-2,4-dimethylphenyl)sulfonylamine serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to bioactivity, making it a candidate for drug development.
Industry
In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique structure may impart desirable properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which (5-Methoxy-2,4-dimethylphenyl)sulfonylamine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the amine moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to analogs with variations in the aryl sulfonyl group or the amine substituent. Below is a detailed analysis based on structural and functional differences:
Aryl Sulfonyl Group Modifications
Compound A : (2,4,6-Trimethylphenyl)sulfonylamine (CAS: 346691-91-6)
- Structure : The aryl group is 2,4,6-trimethylphenyl instead of 5-methoxy-2,4-dimethylphenyl.
- Key Differences: Substituent Effects: The absence of a methoxy group and the presence of three methyl groups create a more electron-rich and sterically hindered aromatic system. This may reduce reactivity in electrophilic substitutions but enhance hydrophobic interactions in biological systems.
- Applications : Likely used as a synthetic intermediate or in medicinal chemistry studies, though specific data are unavailable .
Compound B : (4-Bromophenyl)sulfonylamine (CAS: 310418-41-8)
- Structure : Features a 4-bromophenyl group instead of the methoxy-dimethylphenyl group.
- Molecular Weight: Higher molecular weight (285.39 g/mol) due to the bromine atom .
Amine Substituent Modifications
Compound C : Methyl({[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]methyl})amine
- Structure : Retains the oxolan-2-ylmethyl group but replaces the sulfonamide with a methyl-oxadiazole hybrid.
- Molecular Weight: 197.23 g/mol, significantly lower than the target compound due to the absence of the bulky aryl sulfonyl group .
Compound D : Benzyl(methyl){3-[(oxolan-2-ylmethyl)amino]propyl}amine
- Structure : Incorporates a benzyl-methyl-propylamine chain instead of the sulfonamide.
- Key Differences :
Research Implications and Limitations
- Structural Insights : The target compound’s methoxy and methyl groups on the aryl ring may offer a balance between electronic modulation and steric bulk, making it suitable for applications requiring moderate reactivity and selectivity.
- Data Gaps : The provided evidence lacks explicit biological or physicochemical data (e.g., solubility, binding affinities) for the target compound. Comparisons are inferred from structural analogs.
- Synthetic Utility : Compounds like A and B demonstrate the versatility of sulfonamide chemistry in tailoring electronic and steric properties for specific applications .
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